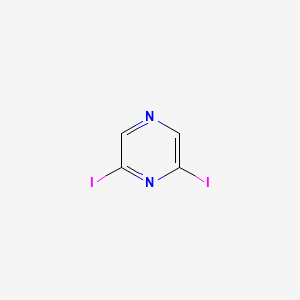

2,6-Diiodopyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGFMLMNWQGILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451477 | |

| Record name | 2,6-Diiodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58138-79-7 | |

| Record name | 2,6-Diiodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-diiodopyrazine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,6-Diiodopyrazine

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its physical and chemical characteristics are summarized below.

| Property | Value |

| CAS Number | 58138-79-7[1][2] |

| Molecular Formula | C₄H₂I₂N₂[2] |

| Molecular Weight | 331.88 g/mol [2] |

| Appearance | White solid or light yellow powdery product[1] |

| Boiling Point | 329.7 ± 37.0 °C (Predicted)[1] |

| Density | 2.765 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | -2.62 ± 0.10 (Predicted)[1] |

| Storage | 2–8 °C under inert gas (Nitrogen or Argon)[1] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.74 (s, 2H)[1] |

| Mass Spectrum | (M+H)⁺ = 332[1] |

Synthesis Protocol

A general procedure for the synthesis of this compound involves the halogen exchange reaction of 2,6-dichloropyrazine.

Experimental Protocol: Synthesis from 2,6-Dichloropyrazine [1]

-

Reaction Setup : In a sealed tube, combine 2,6-dichloropyrazine (1.0 eq.), p-toluenesulfonic acid (2.0 eq.), sodium iodide (8.0 eq.), 15-crown-5, and cyclobutanesulfone.

-

Heating : Heat the reaction mixture at 150 °C for 2 hours.

-

Work-up :

-

Cool the mixture to room temperature.

-

Add water to the reaction mixture.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Wash with a saturated sodium thiosulfate solution.

-

Extract the aqueous layer with ether.

-

Combine the ether extracts and dry with anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

-

Precipitation and Purification :

-

Add water to the concentrated residue to precipitate the product.

-

Collect the solid by filtration.

-

Wash the solid sequentially with water and pentane.

-

Freeze-dry the product to yield a light yellow powder.

-

The reported yield for this procedure is 38%.[1]

Caption: Synthesis workflow for this compound.

Caption: Step-by-step purification process.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its carbon-iodine bonds, which makes it suitable for various cross-coupling reactions.

Key Reactions and Applications:

-

Cross-Coupling Reactions : The diiodo-substituted pyrazine core is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[2] These reactions enable the formation of carbon-carbon bonds, allowing for the construction of more complex heterocyclic systems.

-

Pharmaceutical and Agrochemical Synthesis : It serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[2] The pyrazine scaffold is a common feature in many biologically active molecules.

-

Functionalized Pyrazine Derivatives : The compound is used to prepare a variety of functionalized pyrazine derivatives. These derivatives have shown potential biological activities, including antimicrobial and anticancer properties.[2] Research has indicated that incorporating a pyrazine ring can enhance the cytotoxicity of certain molecules when compared to their pyridine counterparts.[3]

-

Materials Science : In the field of materials science, this compound is utilized in the synthesis of nitrogen-containing conjugated systems, which have applications in electronic devices.[2]

Caption: Key application pathways for this compound.

References

Technical Guide: A Proposed Synthesis of 2,6-Diiodopyrazine from 2,6-Dichloropyrazine via Catalyzed Halogen Exchange

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the conversion of 2,6-dichloropyrazine to 2,6-diiodopyrazine. Due to the absence of a specific, documented procedure for this transformation in the current scientific literature, this document provides a detailed, hypothetical experimental protocol based on the principles of the copper-catalyzed aromatic Finkelstein reaction. This reaction facilitates the exchange of halogen atoms on an aromatic ring and represents a plausible method for achieving the desired synthesis.[1][2][3]

Proposed Reaction Pathway: Aromatic Finkelstein Reaction

The conversion of 2,6-dichloropyrazine to this compound is a double halogen exchange reaction. In this proposed method, sodium iodide serves as the iodine source, and a copper(I) catalyst, stabilized by a diamine ligand, is employed to facilitate the substitution of the chloro groups with iodo groups. The electron-deficient nature of the pyrazine ring makes it a suitable candidate for this type of nucleophilic aromatic substitution.

The reaction is an equilibrium process. To drive it towards the formation of the diiodo product, a significant excess of sodium iodide is used. The choice of a high-boiling solvent is crucial for achieving the necessary reaction temperature.

Figure 1. Proposed reaction scheme for the synthesis of this compound.

Proposed Experimental Protocol

This section details a hypothetical, step-by-step procedure for the synthesis. Note: This protocol has not been experimentally validated and should be optimized for safety and efficiency in a laboratory setting.

Materials and Equipment

-

Reagents:

-

2,6-Dichloropyrazine (1.0 eq)

-

Sodium Iodide (NaI) (5.0 eq)

-

Copper(I) Iodide (CuI) (0.2 eq)

-

N,N'-Dimethylethylenediamine (0.4 eq)

-

Anhydrous 1,4-Dioxane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer or temperature probe

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Reaction Setup and Execution

-

Inert Atmosphere: Assemble the three-neck flask with a reflux condenser, thermometer, and a gas inlet. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the reaction.

-

Charge the Flask: To the flask, add 2,6-dichloropyrazine, sodium iodide, and copper(I) iodide.

-

Solvent and Ligand Addition: Add anhydrous 1,4-dioxane via syringe, followed by the N,N'-dimethylethylenediamine ligand.

-

Reaction Conditions: Stir the mixture and heat to reflux (approximately 101-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is anticipated to require 24-48 hours.

Work-up and Purification

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

-

Filtration: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium thiosulfate (to remove any residual iodine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.

Data Presentation

The following tables summarize the quantitative data for the proposed experimental protocol and the expected analytical data for the final product.

Table 1: Proposed Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Molar Equiv. |

| 2,6-Dichloropyrazine | 148.98 | 10.0 | 1.49 g | 1.0 |

| Sodium Iodide (NaI) | 149.89 | 50.0 | 7.49 g | 5.0 |

| Copper(I) Iodide (CuI) | 190.45 | 2.0 | 381 mg | 0.2 |

| N,N'-Dimethylethylenediamine | 88.15 | 4.0 | 0.44 mL | 0.4 |

| Anhydrous 1,4-Dioxane | - | - | 50 mL | - |

Table 2: Expected Product Characterization Data

| Analysis | Expected Result |

| Appearance | Off-white to yellow solid |

| Molecular Formula | C₄H₂I₂N₂ |

| Molar Mass | 331.88 g/mol |

| Mass Spec (EI) | M⁺ peak at m/z ≈ 332 |

| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 8.5-8.7 ppm (singlet, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | Two signals expected: one for the carbon atoms bearing iodine and one for the C-H carbons. |

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow from reaction setup to the final, purified product.

Figure 2. Proposed workflow for the synthesis and purification of this compound.

Safety and Handling

-

2,6-Dichloropyrazine is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Copper(I) Iodide is harmful if swallowed or inhaled. Avoid creating dust.

-

1,4-Dioxane is a flammable liquid and a suspected carcinogen. Work in a well-ventilated fume hood.

-

The reaction should be conducted under an inert atmosphere to prevent the oxidation of the copper(I) catalyst.[4]

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

This proposed synthesis provides a starting point for the development of a robust method to produce this compound. Experimental validation and optimization of reaction conditions, catalyst loading, and purification techniques are essential next steps.

References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. | Semantic Scholar [semanticscholar.org]

- 4. Copper-catalysed aromatic-Finkelstein reactions with amine-based ligand systems - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data and Experimental Protocols for 2,6-Diiodopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diiodopyrazine, a key heterocyclic compound with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₂I₂N₂ with a molecular weight of 331.88 g/mol . The key spectroscopic data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Instrument Frequency (MHz) |

| 8.74[1] | Singlet | CDCl₃ | 400[1] |

¹³C NMR Data

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not detailed in the available search results. However, the expected characteristic absorption bands for a di-iodinated pyrazine derivative would include:

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1400 | C=C and C=N ring stretching |

| Below 800 | C-I stretching |

Mass Spectrometry (MS)

| m/z | Ion |

| 332 | [M+H]⁺[1] |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] The sample was prepared by dissolving a small amount of the compound in the deuterated solvent, and the spectrum was acquired at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

A general protocol for obtaining the IR spectrum of a solid compound like this compound involves the use of a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or by depositing a thin film from a suitable solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound was obtained, and the data indicates the formation of a protonated molecular ion [M+H]⁺ at an m/z of 332.[1] While the specific ionization method was not detailed in the search results, electrospray ionization (ESI) is a common technique for obtaining [M+H]⁺ ions of heterocyclic compounds.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Crystal Structure of 2,6-diiodopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2,6-diiodopyrazine. A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a determined crystal structure for this compound. However, this guide provides a detailed experimental protocol for the synthesis of this compound. Furthermore, as a close structural analog, the crystallographic data for 2,6-diiodopyridine is presented to offer insights into the probable solid-state arrangement and intermolecular interactions of the target compound. The methodologies for the synthesis of this compound and the crystal structure determination of 2,6-diiodopyridine are detailed herein.

Introduction

This compound is a halogenated heterocyclic compound of interest in organic synthesis, particularly as a building block for more complex molecules in the development of pharmaceuticals and agrochemicals.[1] The presence of two iodine atoms makes it a suitable substrate for various cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of diverse molecular architectures.[1] Understanding the solid-state structure of such molecules is crucial for predicting their physical properties, stability, and intermolecular interactions, which can influence their behavior in various applications.

While the crystal structure of this compound is not currently available, the analysis of a closely related analog, 2,6-diiodopyridine, can provide valuable structural insights. This guide summarizes the available experimental data and provides a framework for future crystallographic studies on this compound.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 2,6-dichloropyrazine has been reported.[2]

Materials:

-

2,6-Dichloropyrazine

-

p-Toluenesulfonic acid

-

Sodium iodide

-

15-Crown-5

-

Cyclobutanesulfone

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Ether

-

Anhydrous sodium sulfate

-

Pentane

Procedure:

-

A mixture of 2,6-dichloropyrazine (2.5 g, 16.8 mmol, 1.0 eq.), p-toluenesulfonic acid (6.4 g, 33.6 mmol, 2.0 eq.), sodium iodide (20.0 g, 133.3 mmol, 8.0 eq.), 15-crown-5 (2.0 mL), and cyclobutanesulfone (40 mL) is combined in a sealed tube.[2]

-

The reaction mixture is heated at 150 °C for 2 hours.[2]

-

After cooling to room temperature, water (100 mL) is added to the mixture.[2]

-

The reaction mixture is neutralized with a saturated sodium bicarbonate solution and subsequently washed with a saturated sodium thiosulfate solution.[2]

-

The mixture is extracted with ether (5 x 100 mL).[2]

-

The combined ether extracts are dried with anhydrous sodium sulfate and concentrated under reduced pressure.[2]

-

Water (10 mL) is added to the concentrate to precipitate this compound.[2]

-

The solid product is collected by filtration, washed sequentially with water and pentane, and then freeze-dried to yield a light yellow powdery product.[2]

Crystal Structure Determination of 2,6-diiodopyridine (Analog)

The crystal structure of 2,6-diiodopyridine was determined by single-crystal X-ray diffraction. While the specific details of the crystallization for this compound are not provided in the available abstract, a general workflow for such a determination is outlined below.

General Workflow:

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (often cryogenic, e.g., 100 K) using a specific wavelength of X-rays (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

Synthesis Data for this compound

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloropyrazine | [2] |

| Reagents | p-Toluenesulfonic acid, Sodium iodide, 15-Crown-5 | [2] |

| Solvent | Cyclobutanesulfone | [2] |

| Reaction Temperature | 150 °C | [2] |

| Reaction Time | 2 hours | [2] |

| Product | This compound | [2] |

| Appearance | Light yellow powdery product | [2] |

Crystallographic Data for 2,6-diiodopyridine (Analog)

| Parameter | Value | Reference |

| Chemical Formula | C₅H₃I₂N | |

| CCDC Number | 197334 | [3] |

| Crystal System | Orthorhombic | |

| Space Group | Fmm2 | |

| Intermolecular Interactions | ||

| C-H...N Hydrogen Bonding | Present | |

| I...I Halogen Bonding | Present |

Note: Detailed unit cell parameters and atomic coordinates for 2,6-diiodopyridine can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition number.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Intermolecular Interactions in the Analog 2,6-diiodopyridine

The crystal structure of 2,6-diiodopyridine reveals the presence of specific intermolecular interactions that are likely to be relevant to the solid-state packing of this compound. Molecules of 2,6-diiodopyridine are linked through C-H...N hydrogen bonds, forming chains. These chains are further interconnected through weak I...I halogen-bonding interactions, creating layered structures. This type of halogen bonding is a significant directional interaction that can be utilized in the rational design and modification of solid-state packing.

Conclusion

This technical guide has provided the available information on the synthesis and potential crystal structure of this compound. While the definitive crystal structure of this compound remains to be determined, a detailed experimental protocol for its synthesis is available. The crystallographic data of the close analog, 2,6-diiodopyridine, suggests that the solid-state structure of this compound is likely to be influenced by a combination of hydrogen bonding and halogen bonding. This information provides a valuable foundation for researchers and scientists working with this compound and highlights the need for further crystallographic studies to fully elucidate its three-dimensional structure.

References

Reactivity of C-I Bonds in 2,6-Diiodopyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodopyrazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two reactive carbon-iodine (C-I) bonds on the electron-deficient pyrazine ring allows for a wide range of functionalization reactions, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the C-I bonds in this compound, focusing on key cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in the effective utilization of this important synthetic intermediate.

The pyrazine core is a prevalent motif in numerous biologically active compounds, and the ability to introduce diverse substituents at the 2- and 6-positions through the reactive C-I bonds is crucial for structure-activity relationship (SAR) studies in drug discovery. The high reactivity of the C-I bond, relative to C-Br and C-Cl bonds, allows for selective transformations under milder conditions, offering a strategic advantage in multistep syntheses.

Spectroscopic Characterization

The structural integrity and purity of this compound are paramount for its successful application in synthesis. The following spectroscopic data provide a reference for its characterization.

Table 1: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ) / Signal |

| ¹H NMR | CDCl₃ | 8.35 (s, 2H) |

| ¹³C NMR | CDCl₃ | 151.3, 122.9 |

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the high reactivity of the C-I bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups onto the pyrazine core.

Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2,6-diphenylpyrazine |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |

-

To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand, if applicable.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL).

-

Heat the reaction mixture to the specified temperature and stir for the indicated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of alkyne moieties onto the pyrazine ring. These alkynylated pyrazines are valuable intermediates for further transformations.

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2,6-bis(phenylethynyl)pyrazine |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 90 |

| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 80 | 4 | 95 |

-

In a Schlenk tube, dissolve this compound (1.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 2.2 mmol) in the chosen solvent (e.g., THF, 10 mL).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol).

-

Add the base (e.g., Et₃N, 4.0 mmol) and degas the mixture with a stream of argon for 15 minutes.

-

Heat the reaction to the specified temperature and monitor by TLC.

-

Upon completion, cool the mixture, filter through a pad of celite, and wash with the reaction solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Workflow: Sonogashira Coupling Experiment

An In-depth Technical Guide to the Solubility of 2,6-Diiodopyrazine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-diiodopyrazine, a key intermediate in various synthetic applications, including pharmaceuticals and materials science. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the expected solubility trends based on its physicochemical properties and provides a detailed experimental protocol for researchers to determine precise quantitative data. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

This compound is a solid, heterocyclic compound with the molecular formula C₄H₂I₂N₂. Its structure, characterized by a pyrazine ring substituted with two iodine atoms, significantly influences its solubility profile. The presence of the electronegative nitrogen atoms and the large, polarizable iodine atoms contribute to its moderate polarity.

| Property | Value |

| Molecular Formula | C₄H₂I₂N₂ |

| Molecular Weight | 331.88 g/mol |

| Appearance | White to light yellow solid |

| Boiling Point | 329.7±37.0 °C (Predicted)[1] |

| Density | 2.765±0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | 2-8 °C under inert gas[1][2] |

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and data from structurally similar dihalogenated aromatic compounds, a qualitative solubility profile for this compound can be predicted. The compound is expected to be poorly soluble in non-polar solvents and more soluble in polar aprotic and polar protic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polar protic nature of alcohols can engage in dipole-dipole interactions with this compound. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have appropriate polarity to dissolve moderately polar compounds. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | THF is a moderately polar aprotic solvent. |

| Esters | Ethyl Acetate | Moderately Soluble | Ethyl acetate is a moderately polar solvent. |

| Amides | Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.[3][4] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[5] |

| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Insoluble | The non-polar nature of hydrocarbons makes them poor solvents for moderately polar compounds. |

| Aqueous | Water | Insoluble | The high polarity of water and its strong hydrogen-bonding network make it a poor solvent for this largely non-polar molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound, the isothermal shake-flask method is the gold standard.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the precise concentration of this compound.

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Logical Workflow for Solubility Determination and Application

The following diagram illustrates a logical workflow for determining the solubility of this compound and applying this data in a research and development context.

Caption: Logical workflow for the determination and application of this compound solubility data.

Conclusion

References

- 1. This compound CAS#: 58138-79-7 [amp.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 4. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Navigating the Stability of 2,6-Diiodopyrazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2,6-diiodopyrazine, a critical building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental outcomes and the quality of synthesized materials. This document outlines the known stability characteristics, recommended storage protocols, and generalized experimental methodologies for assessing the compound's robustness under various stress conditions.

Core Stability and Storage Recommendations

This compound is a solid compound that is generally stable under standard ambient conditions when properly stored. However, its reactivity and sensitivity to environmental factors necessitate stringent storage and handling protocols to prevent degradation.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are strongly advised:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Minimizes the rate of potential thermal decomposition. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation and reaction with atmospheric moisture. |

| Light | Protection from Light (Amber Vial) | Mitigates the risk of photodegradation. |

| Container | Tightly Sealed Container | Prevents exposure to air and moisture. |

Understanding Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, an understanding of the reactivity of iodo-substituted aromatic and heterocyclic compounds allows for the prediction of potential degradation pathways.

Hydrolysis

The carbon-iodine bond in aryl iodides can be susceptible to hydrolysis, particularly under basic or acidic conditions and at elevated temperatures. This could lead to the formation of 2-hydroxy-6-iodopyrazine or pyrazine-2,6-diol. The presence of the electron-withdrawing pyrazine ring may influence the rate of this process.

Oxidation

Nitrogen-containing heterocyclic compounds can be prone to oxidative degradation.[1] The pyrazine ring itself could be oxidized, potentially leading to ring-opening or the formation of N-oxides. The reaction would likely be accelerated by the presence of oxidizing agents, light, and elevated temperatures.

Photodegradation

Aromatic iodides are known to be sensitive to light. The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

A logical workflow for ensuring the stability of this compound is presented below:

Generalized Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a series of stress tests should be conducted. The following protocols are based on established guidelines for pharmaceutical stability testing and can be adapted for research purposes.

I. Forced Degradation (Stress Testing) Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies:

II. Methodology for Key Experiments

A. Hydrolytic Stability

-

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

-

Materials: this compound, 0.1 N HCl, 0.1 N NaOH, purified water, appropriate buffer solutions, HPLC-grade solvents.

-

Procedure:

-

Prepare solutions of this compound in 0.1 N HCl, purified water, and 0.1 N NaOH at a known concentration (e.g., 1 mg/mL).

-

Incubate the solutions at a controlled elevated temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples as necessary.

-

Analyze the samples immediately using a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.

-

B. Oxidative Stability

-

Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

-

Materials: this compound, 3% hydrogen peroxide solution, HPLC-grade solvents.

-

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Add hydrogen peroxide solution to the sample solution.

-

Maintain the solution at room temperature.

-

At specified time points, analyze the sample by HPLC to quantify the parent compound and any degradants.

-

C. Photostability

-

Objective: To assess the impact of light exposure on the stability of this compound.

-

Materials: this compound, suitable solvent, photostability chamber, control samples wrapped in aluminum foil.

-

Procedure:

-

Prepare a solution and a solid sample of this compound.

-

Expose the samples to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) in a photostability chamber.

-

Simultaneously, store control samples protected from light under the same temperature conditions.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

-

Summary of Data Presentation

While specific quantitative data for this compound is not available in the literature, the results from the proposed stability studies should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (RT) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | Data to be filled | Data to be filled |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 60 | Data to be filled | Data to be filled |

| Neutral Hydrolysis | Water | 24 h | 60 | Data to be filled | Data to be filled |

| Oxidation | 3% H₂O₂ | 24 h | 25 | Data to be filled | Data to be filled |

| Photolytic (Solid) | Light | Specify | 25 | Data to be filled | Data to be filled |

| Photolytic (Solution) | Light | Specify | 25 | Data to be filled | Data to be filled |

| Thermal (Solid) | Heat | 7 days | 80 | Data to be filled | Data to be filled |

This technical guide serves as a foundational resource for handling and evaluating the stability of this compound. By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers can ensure the quality and reliability of their work with this important chemical intermediate.

References

Synthesis of Novel 2,6-Disubstituted Pyrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 2,6-disubstituted pyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrazine derivatives exhibit a wide range of biological activities, including anticancer, kinase inhibitory, and antimicrobial properties. This document details key synthetic methodologies, presents quantitative data in structured tables, and visualizes complex processes to facilitate understanding and application in a research and development setting.

Core Synthetic Methodologies

The synthesis of 2,6-disubstituted pyrazines can be achieved through several strategic approaches. This guide focuses on three robust and versatile methods: Palladium-Catalyzed Suzuki-Miyaura Coupling, One-Pot Condensation of 1,2-Dicarbonyls with 1,2-Diamines, and a multi-step synthesis commencing from Iminodiacetonitrile.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the pyrazine core. Starting from the readily available 2,6-dichloropyrazine, this method offers a modular approach to a diverse library of 2,6-diarylpyrazines.[1]

Experimental Protocol: Synthesis of 2,6-Diphenylpyrazine [1]

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 eq) and 4-methoxyphenylboronic acid (2.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) and sodium carbonate (Na₂CO₃) (3.0 eq) to the mixture.

-

Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2,6-bis(4-methoxyphenyl)pyrazine.

-

Deprotection: The methoxy groups can be deprotected using a suitable reagent such as boron tribromide (BBr₃) to yield the corresponding dihydroxy-functionalized diphenylpyrazine.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloropyrazine with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 12 | 75-85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 18 | 82 |

| 3 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 8 | 88 |

| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 16 | 79 |

Yields are representative and may vary based on specific reaction conditions and scale.

One-Pot Condensation of 1,2-Dicarbonyls and 1,2-Diamines

A highly efficient and environmentally benign approach to symmetrically and asymmetrically substituted pyrazines involves the direct condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This method often proceeds in a one-pot fashion, followed by in-situ oxidation of the dihydropyrazine intermediate to the aromatic pyrazine.[2]

Experimental Protocol: General Procedure for the One-Pot Synthesis of 2,6-Disubstituted Pyrazines [2]

-

Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) in aqueous methanol.

-

Amine Addition: To the stirred solution, add the 1,2-diamine (1.0 eq) at room temperature.

-

Catalyst Addition: Introduce a catalytic amount of potassium tert-butoxide (t-BuOK) (0.08 eq).

-

Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

-

Work-up: Evaporate the methanol under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Table 2: Synthesis of Various 2,6-Disubstituted Pyrazines via One-Pot Condensation [2]

| Entry | 1,2-Dicarbonyl Compound | 1,2-Diamine | Product | Yield (%) |

| 1 | Benzil | Ethylenediamine | 2,3-Diphenylpyrazine | 95 |

| 2 | 2,3-Butanedione | Ethylenediamine | 2,3-Dimethylpyrazine | 92 |

| 3 | Anisil | Ethylenediamine | 2,3-Bis(4-methoxyphenyl)pyrazine | 96 |

| 4 | Benzil | 1,2-Diaminopropane | 2,3-Diphenyl-5-methylpyrazine | 93 |

| 5 | Phenylglyoxal | Ethylenediamine | 2-Phenylpyrazine | 90 |

Synthesis from Iminodiacetonitrile

A versatile route to 2,6-diaminopyrazine derivatives commences with iminodiacetonitrile. This multi-step synthesis involves the formation of a key intermediate, which then undergoes cyclization and subsequent chemical modification to yield the desired pyrazine core.[3][4]

Experimental Protocol: Synthesis of 2,6-Diaminopyrazine-1-oxide (DAPO) [4]

-

Formation of N-substituted Iminodiacetonitrile: React iminodiacetonitrile with a suitable reagent to introduce a leaving group on the nitrogen atom (e.g., chlorination with tert-butyl hypochlorite).

-

Reaction with Hydroxylamine: Treat the N-substituted iminodiacetonitrile with hydroxylamine hydrochloride in methanol at low temperature (0-5 °C).

-

Cyclization: Allow the reaction mixture to warm to room temperature and then add it to a solution of sodium bicarbonate in water at elevated temperature (e.g., 70 °C) to induce cyclization.

-

Isolation: Cool the mixture to precipitate the 2,6-diaminopyrazine-1-oxide (DAPO). The product can be further purified by recrystallization from water. The overall yield for this process is reported to be around 66%.[4]

Note: The synthesis of unsubstituted 2,6-diaminopyrazine can be achieved through the reduction of 2,6-diaminopyrazine-1-oxide or by modifying the cyclization conditions and reactants.[3]

Visualization of Workflows and Pathways

Synthetic Workflow Diagrams

Logical Relationship of Synthetic Strategies

Signaling Pathway: Induction of Apoptosis

Certain 2,6-disubstituted pyrazine derivatives have demonstrated potent anticancer activity by inducing apoptosis. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[5][6][7]

References

- 1. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Heterocyclic imines and amines. Part XVI. 2,6-Diaminopyrazine and its 1-oxide from iminodiacetonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]

- 5. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 6. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

A Technical Guide to the Theoretical and Computational Analysis of 2,6-Diiodopyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2,6-diiodopyrazine, a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Given the limited direct literature on its computational properties, this guide establishes a framework for such studies by drawing parallels with analogous molecular systems and detailing established computational workflows.

Introduction to this compound

This compound (C₄H₂I₂N₂) is a disubstituted pyrazine ring, a class of heterocyclic compounds featured in numerous biologically active molecules and approved drugs. The pyrazine core is of significant interest in drug discovery, with several derivatives demonstrating therapeutic value. The presence of two iodine atoms makes this compound a potentially valuable synthetic intermediate, particularly for cross-coupling reactions where the carbon-iodine bond can be selectively functionalized to build more complex molecular architectures. Understanding its structural, electronic, and reactive properties through computational modeling is crucial for predicting its behavior and designing novel synthetic pathways or drug candidates.

Physicochemical and Structural Data

While extensive experimental and computational data for this compound is not widely published, key identifiers and predicted properties have been compiled from available chemical databases.

Table 1: General and Predicted Properties of this compound

| Property | Value |

| CAS Number | 58138-79-7 |

| Molecular Formula | C₄H₂I₂N₂ |

| Molecular Weight | 331.88 g/mol |

| Predicted Boiling Point | 329.7 ± 37.0 °C |

| Predicted Density | 2.765 ± 0.06 g/cm³ |

| Predicted pKa | -2.62 ± 0.10 |

| Physical Form | Solid (White) |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |

Table 2: Expected Computational Data from DFT Analysis

A standard computational analysis using Density Functional Theory (DFT) would yield precise data on the molecule's geometry and electronic structure. The following table illustrates the type of quantitative data that such a study would provide.

| Parameter | Expected Data Type | Description |

| Bond Lengths | Ångströms (Å) | Internuclear distances between bonded atoms (e.g., C-C, C-N, C-H, C-I). |

| Bond Angles | Degrees (°) | Angles formed by three consecutive bonded atoms (e.g., C-N-C, I-C-C). |

| Dihedral Angles | Degrees (°) | Torsional angles describing the planarity of the pyrazine ring. |

| Vibrational Frequencies | Wavenumbers (cm⁻¹) | Frequencies of fundamental vibrational modes, used to interpret IR and Raman spectra.[1] |

| HOMO Energy | Electron Volts (eV) | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | Electron Volts (eV) | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | Electron Volts (eV) | Energy difference between HOMO and LUMO, related to chemical reactivity and electronic transitions.[1] |

| Dipole Moment | Debye (D) | A measure of the molecule's overall polarity. |

| NBO Charges | Atomic Units (a.u.) | Natural Bond Orbital analysis provides charges on each atom, revealing sites for nucleophilic/electrophilic attack.[1] |

Experimental and Computational Protocols

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a halogen exchange reaction from its chlorinated precursor, 2,6-dichloropyrazine.

General Procedure:

-

Reaction Setup: In a sealed tube, combine 2,6-dichloropyrazine (1.0 eq.), p-toluenesulfonic acid (2.0 eq.), sodium iodide (8.0 eq.), 15-crown-5, and cyclobutanesulfone.

-

Heating: Heat the reaction mixture at 150 °C for 2 hours.

-

Workup: After cooling the mixture to room temperature, add water to the reaction mixture.

-

Neutralization and Washing: Neutralize the mixture with a saturated sodium bicarbonate solution, followed by washing with a saturated sodium thiosulfate solution.

-

Extraction: Extract the aqueous mixture with ether. Combine the organic extracts.

-

Drying and Concentration: Dry the combined ether extracts with anhydrous sodium sulfate and concentrate under reduced pressure.

-

Precipitation and Isolation: Add water to the concentrate to precipitate the product. Collect the solid by filtration.

-

Final Washing and Drying: Wash the collected solid sequentially with water and pentane, then freeze-dry to yield the final product.

Characterization: The product can be characterized using ¹H NMR spectroscopy. For this compound, the expected signal is a singlet at approximately δ 8.74 ppm in CDCl₃. Mass spectrometry should show a molecular ion peak (M+H)⁺ at m/z 332.

Protocol for Theoretical & Computational Analysis

A robust computational study of this compound can be performed using Density Functional Theory (DFT), a standard method for investigating the properties of organic molecules.[2]

Recommended Workflow:

-

Molecular Structure Creation: Build the 3D structure of this compound using molecular modeling software (e.g., IQmol, GaussView).

-

Geometry Optimization:

-

Method: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Functional/Basis Set: A common and reliable combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[1] For molecules containing heavy atoms like iodine, basis sets with effective core potentials (ECPs) such as LANL2DZ are often employed.

-

Software: Utilize quantum chemistry software packages like Gaussian, Q-Chem, or PySCF.[3][4]

-

-

Frequency Calculation:

-

Purpose: Following optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies for IR/Raman spectra prediction.[3]

-

Analysis: The Potential Energy Distribution (PED) can be calculated to assign specific vibrational modes (e.g., C-I stretching, ring breathing) to the calculated frequencies.[1]

-

-

Electronic Property Analysis:

-

Single-Point Energy Calculation: A single-point energy calculation can be performed, potentially with a more accurate functional or larger basis set, on the optimized geometry.[3]

-

Orbital Analysis: From this calculation, extract the HOMO and LUMO energies and visualize the molecular orbitals to understand the molecule's electronic distribution and reactivity.

-

NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis to calculate atomic charges and study hyperconjugative interactions and charge delocalization within the molecule.[1]

-

-

Spectra Simulation:

-

IR/Raman: Use the output from the frequency calculation to simulate the theoretical infrared and Raman spectra.

-

UV-Vis: Employ Time-Dependent DFT (TD-DFT) calculations to simulate the electronic absorption spectrum (UV-Vis) and analyze the nature of electronic transitions.

-

Visualizations of Workflows and Reactions

Combined Experimental and Computational Workflow

The following diagram illustrates the integrated workflow for a comprehensive study of this compound, from chemical synthesis to in-depth computational analysis.

Synthesis Reaction Pathway

This diagram shows the key chemical transformation in the synthesis of this compound.

Applications in Drug Discovery and Development

Pyrazine-containing compounds are essential scaffolds in medicinal chemistry.[5] For example, Bortezomib is a pyrazine-containing proteasome inhibitor used in cancer therapy, and Pyrazinamide is a frontline medication for tuberculosis.[5] Halogenated heterocycles like diiodopyrazine serve as versatile building blocks. The differential reactivity of the C-I bonds allows for sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This enables the construction of diverse molecular libraries for screening against biological targets such as protein kinases, which are crucial in cancer-related signaling pathways.[6]

Computational studies are integral to this process. By predicting sites of reactivity, molecular docking simulations can be used to evaluate how novel derivatives of this compound might bind to the active site of a target protein. Furthermore, calculating properties like lipophilicity and electronic distribution helps in designing compounds with improved pharmacokinetic profiles.

Conclusion

While this compound remains a relatively understudied compound from a computational perspective, the tools and methodologies for its thorough analysis are well-established. This guide provides a clear and actionable framework for researchers to synthesize, characterize, and computationally model this compound. By integrating DFT calculations with experimental work, a deeper understanding of its structural and electronic properties can be achieved, paving the way for its effective use as a building block in the development of novel therapeutics and advanced organic materials.

References

- 1. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Unlocking the Potential of 2,6-Diiodopyrazine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Among the various functionalized pyrazines, 2,6-dihalo-substituted derivatives serve as versatile building blocks for creating diverse molecular libraries through modern cross-coupling methodologies. This technical guide focuses on the potential applications of 2,6-diiodopyrazine in medicinal chemistry. While direct literature on the biological applications of this compound derivatives is emerging, this document extrapolates its potential from the well-established chemistry and pharmacology of analogous 2,6-dichloro- and 2,6-dibromopyrazines, providing a roadmap for its utilization in drug discovery programs.

The this compound Scaffold: A Gateway to Novel Chemical Space

This compound is a highly reactive and versatile building block for organic synthesis. The two iodine atoms at the 2 and 6 positions of the pyrazine ring are excellent leaving groups in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile and regioselective introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. The differential reactivity of the C-I bond compared to C-Br and C-Cl bonds can also be exploited for sequential functionalization, further expanding the accessible chemical space.

The primary utility of this compound lies in its role as a scaffold for the synthesis of 2,6-disubstituted pyrazines, a class of compounds that has shown significant promise in various therapeutic areas.

Potential Therapeutic Applications

Based on the biological activities reported for analogous 2,6-disubstituted pyrazine derivatives, this compound is a promising starting point for the development of novel therapeutics, particularly in the following areas:

-

Oncology: A significant body of research has focused on 2,6-disubstituted pyrazines as inhibitors of various protein kinases that are implicated in cancer progression. These include Casein Kinase 2 (CK2) and PIM kinases, which are involved in cell proliferation, survival, and apoptosis.[1][2] The pyrazine core can act as a hinge-binding motif, interacting with the ATP-binding site of these enzymes.

-

DNA Intercalating and Minor Groove Binding Agents: The planar nature of the pyrazine ring, when appropriately substituted with aromatic or heteroaromatic groups, can facilitate intercalation into DNA. Derivatives of 2,6-diphenylpyrazine have been shown to bind to the minor groove of DNA and exhibit cytotoxic properties against tumor cell lines.[3]

-

Neurodegenerative Diseases: While less explored, the pyrazine scaffold is present in molecules with neuroprotective properties. Further exploration of derivatives accessible from this compound could lead to novel agents for neurodegenerative disorders.

Quantitative Biological Data of Representative 2,6-Disubstituted Pyrazine Derivatives

The following table summarizes the biological activity of some 2,6-disubstituted pyrazine and pyridazine derivatives, highlighting the potential of this scaffold. It is anticipated that derivatives synthesized from this compound would exhibit comparable or enhanced activities.

| Compound Class | Target | Representative Compound(s) | IC50/Activity | Reference |

| 2,6-Disubstituted Pyrazines | Casein Kinase 2 (CK2) | Lead compound 13 | Enzymatic IC50 = 20 nM, Cellular IC50 = 160 nM | [2] |

| PIM Kinase | Analog 14f | Potent PIM kinase activity | [1] | |

| 2,6-Diphenylpyrazines | DNA Minor Groove Binder | Compound 11 (imidazoline derivative) | Potent AT-specific DNA minor groove binder | [3] |

| 3,6-Disubstituted Pyridazines | Cyclin-Dependent Kinase 2 (CDK2) | Pyridazine 11m | IC50 = 20.1 nM | [4] |

| Cyclin-Dependent Kinase 2 (CDK2) | Pyridazine 11h | IC50 = 43.8 nM | [4] | |

| Cyclin-Dependent Kinase 2 (CDK2) | Pyridazine 11l | IC50 = 55.6 nM | [4] |

Experimental Protocols for the Synthesis of 2,6-Disubstituted Pyrazines

The following are generalized experimental protocols for key cross-coupling reactions that can be applied to this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

4.1. Suzuki-Miyaura Cross-Coupling

This reaction is used to form carbon-carbon bonds between this compound and a boronic acid or ester.

-

Reaction:

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1 to 2.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq.) or PdCl2(dppf) (0.05-0.1 eq.), and a base such as K2CO3 (2.0-3.0 eq.) or Cs2CO3 (2.0-3.0 eq.).

-

Add a suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,6-disubstituted pyrazine.

-

4.2. Sonogashira Cross-Coupling

This reaction is employed to couple terminal alkynes with this compound.

-

Reaction:

-

Procedure:

-

To a degassed solution of this compound (1.0 eq.) and the terminal alkyne (1.1 to 2.5 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh3)2Cl2 (0.02-0.05 eq.), a copper(I) co-catalyst such as CuI (0.04-0.1 eq.), and a base such as triethylamine or diisopropylethylamine (2.0-4.0 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired product.

-

4.3. Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds between this compound and an amine.

-

Reaction:

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precursor such as Pd2(dba)3 (0.01-0.05 eq.), a phosphine ligand such as Xantphos or BINAP (0.02-0.1 eq.), and a base such as sodium tert-butoxide or cesium carbonate (1.4-2.5 eq.).

-

Add this compound (1.0 eq.) and the amine (1.1 to 2.5 eq.).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to 80-120 °C until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

-

Visualizing the Molecular Landscape

5.1. Signaling Pathways

Derivatives of 2,6-disubstituted pyrazines have been shown to target key signaling pathways implicated in cancer. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often dysregulated in cancer and are potential targets for pyrazine-based inhibitors.

Caption: Simplified diagram of key oncogenic signaling pathways potentially targeted by 2,6-disubstituted pyrazine derivatives.

5.2. Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Caption: General workflow for the discovery of bioactive molecules from this compound.

Conclusion

This compound represents an underutilized yet highly promising scaffold for medicinal chemistry and drug discovery. Its high reactivity in a variety of palladium-catalyzed cross-coupling reactions provides a facile entry into a diverse range of 2,6-disubstituted pyrazines. Based on the well-documented biological activities of analogous dihalo- and disubstituted pyrazines, derivatives of this compound are expected to be potent modulators of key biological targets, particularly protein kinases involved in oncology. This guide provides a foundational understanding of the potential of this compound and offers practical experimental guidance to unlock its full potential in the development of next-generation therapeutics. Further exploration of this versatile building block is highly encouraged to expand the chemical space for drug discovery.

References

- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Diiodopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3][4] This reaction, catalyzed by palladium and copper co-catalysts, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The resulting 2,6-dialkynylpyrazine derivatives are of significant interest due to the diverse pharmacological activities associated with the pyrazine core, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6][7] Pyrazine and its derivatives are key components in numerous FDA-approved drugs, highlighting the importance of this scaffold in drug discovery.[8]

These application notes provide a detailed protocol for the Sonogashira coupling of various terminal alkynes with 2,6-diiodopyrazine, a critical transformation for accessing novel compounds with potential therapeutic applications. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers in academic and industrial settings.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper complexes.[1][2] The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: A palladium(0) catalyst reacts with the this compound in an oxidative addition step to form a palladium(II) intermediate.

-

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1]

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to form the carbon-carbon bond of the 2-alkynyl-6-iodopyrazine product and regenerate the palladium(0) catalyst.

This sequence can then be repeated at the second iodine position to yield the desired 2,6-dialkynylpyrazine.

Experimental Protocols

The following protocols provide a general procedure for the Sonogashira coupling of terminal alkynes with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Standard Sonogashira Coupling Conditions

This protocol is adapted from a similar Sonogashira coupling of 2,5-dibromopyrazine and can be considered a starting point for the more reactive this compound.

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) Iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

-

Add the anhydrous, degassed solvent (concentration typically 0.1-0.5 M) followed by the base (2-5 eq.).

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the terminal alkyne (2.2-2.5 eq.) dropwise to the stirred mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for Sonogashira couplings.[9]

Materials:

-

Same as Protocol 1, with the addition of a suitable microwave reactor.

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective base.

-

Solvent: Acetonitrile (CH₃CN) is often a good choice for microwave-assisted reactions.

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the terminal alkyne (2.2-2.5 eq.), a palladium catalyst (e.g., PdEncat™), copper(I) iodide (co-catalyst), and a base (e.g., DBU).

-

Add a minimal amount of a suitable solvent (e.g., CH₃CN).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes).

-

After cooling, work up the reaction mixture as described in Protocol 1.

-

Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Sonogashira coupling of dihalopyrazines with terminal alkynes, providing a baseline for expected outcomes with this compound. Due to the higher reactivity of the C-I bond compared to the C-Br bond, reactions with this compound may proceed under milder conditions or with higher yields.

| Entry | Dihalopyrazine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,5-Dibromopyrazine | Phenylacetylene | PdEncat™ | CuI | DBU | CH₃CN | MW | 0.5 | High |

| 2 | 2,6-Dichloropyrazine | 4-Methoxyphenylboronic acid (Suzuki Coupling) | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 70-80 |

| 3 | 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |

Note: Data for entries 1 and 2 are from analogous systems and are intended to be illustrative. Entry 3 demonstrates typical conditions for a related bromopyridine.

Applications in Drug Development

The pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with a wide range of therapeutic applications.[8] The introduction of alkyne functionalities via the Sonogashira coupling allows for the exploration of novel chemical space and the potential for enhanced biological activity.

-

Anticancer Agents: Pyrazine derivatives have shown significant potential as anticancer agents by inhibiting various signaling pathways essential for tumor growth and survival.[5][10] The rigid, linear nature of the alkynyl substituents can allow for specific interactions with target proteins, such as kinases.

-

Antimicrobial and Antiviral Agents: The pyrazine core is present in several antimicrobial and antiviral drugs.[7][8] Alkynyl-substituted pyrazines can be explored for their potential to inhibit microbial growth or viral replication.

-

Central Nervous System (CNS) Agents: Pyrazine derivatives have been investigated for their activity on CNS targets. For instance, novel triazolopyrazine derivatives with alkyne substitutions have been developed as potent and selective A(2A) adenosine receptor antagonists, with potential applications in treating Parkinson's disease.[11]